molecular formula C22H27NO6 B2488311 {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1061842-62-3

{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2488311
CAS No.: 1061842-62-3
M. Wt: 401.459
InChI Key: NMHUFKIZJZAGHV-UHFFFAOYSA-N
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Description

{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is a complex organic compound characterized by its unique structure, which includes both carbamoyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-(3,4-dimethoxyphenyl)ethylamine and 2-(4-ethoxyphenyl)acetic acid. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP) to facilitate the esterification and amidation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols or amines.

Scientific Research Applications

{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetate
  • {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-hydroxyphenyl)acetate
  • {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate

Uniqueness

What sets {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both dimethoxy and ethoxy substituents enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-4-28-18-8-5-16(6-9-18)14-22(25)29-15-21(24)23-12-11-17-7-10-19(26-2)20(13-17)27-3/h5-10,13H,4,11-12,14-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHUFKIZJZAGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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